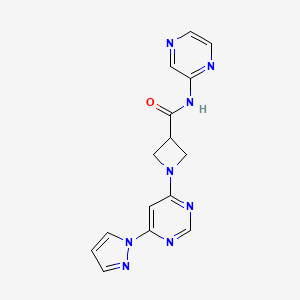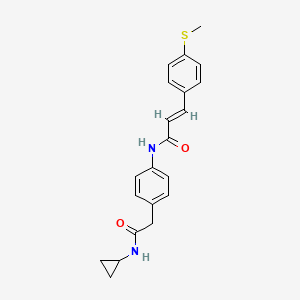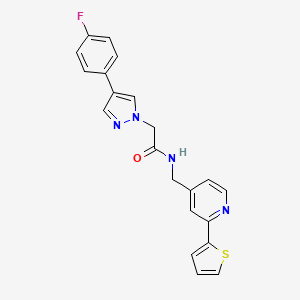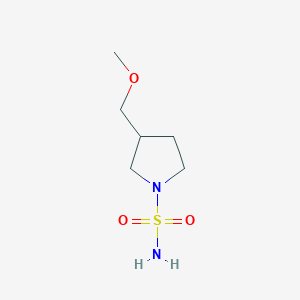
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a potent and selective inhibitor of the mutated EGFR that is commonly found in non-small cell lung cancer (NSCLC) patients. AZD9291 has been shown to have high efficacy and low toxicity in preclinical and clinical studies.
Scientific Research Applications
Synthesis and Biological Activity
Synthetic Approaches
A significant portion of the research on pyrazolo[3,4-d]pyrimidine derivatives and their analogs centers on the development of efficient synthetic methods. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from reactions involving 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde showcases the use of heteropolyacids as catalysts, highlighting a method that yields these compounds with high efficiency (Heravi et al., 2007).
Anticancer and Anti-inflammatory Activities
The exploration of the biological activities of pyrazolo[3,4-d]pyrimidine derivatives reveals their potential as anticancer and anti-inflammatory agents. For example, compounds synthesized from the pyrazole and pyrimidine frameworks were evaluated for their anticancer activities against various human cancer cell lines, demonstrating significant potential as mTOR inhibitors (Reddy et al., 2014). Similarly, spiro[pyrazolo[4,3-d]pyrimidin-7'(1'H)-ones and related compounds were prepared and showed anti-proliferative properties in vitro against cancer cell lines, suggesting their mechanism of action could involve sirtuins inhibition (Ismail et al., 2017).
Antiviral and Antimicrobial Properties
Certain pyrazolo[3,4-d]pyrimidine derivatives were tested for their in vitro activities against viruses and tumor cells. Guanosine analogues among these compounds exhibited moderate antitumor activity and significant activity against measles, showcasing the potential of these derivatives in antiviral therapies (Petrie et al., 1985).
Enzyme Inhibition and Molecular Modelling
Research also extends to enzyme inhibition and molecular modelling studies to understand the interaction mechanisms of pyrazolo[3,4-d]pyrimidine derivatives with biological targets. For instance, derivatives showing COX-2 selective inhibition were synthesized, and their molecular modelling studies confirmed their biological activity, highlighting the role of these compounds in anti-inflammatory pathways (Raffa et al., 2009).
properties
IUPAC Name |
N-pyrazin-2-yl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O/c24-15(21-12-7-16-3-4-17-12)11-8-22(9-11)13-6-14(19-10-18-13)23-5-1-2-20-23/h1-7,10-11H,8-9H2,(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBHKOZSVREAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyrazin-2-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2868478.png)
![5-({[(Anilinocarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2868479.png)
![4-[2-(3-Chloro-phenyl)-ethyl]-phenylamine](/img/structure/B2868480.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid](/img/structure/B2868481.png)